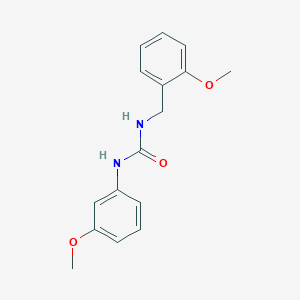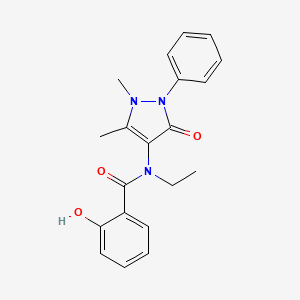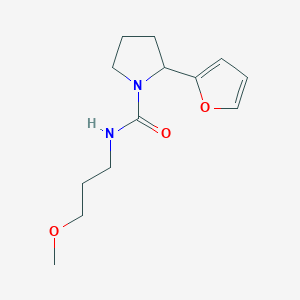![molecular formula C16H16BrNO2 B4832596 [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL]AMINE](/img/structure/B4832596.png)
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL]AMINE
Vue d'ensemble
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL]AMINE: is an organic compound that belongs to the class of benzodioxole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL]AMINE typically involves the reaction of benzodioxole derivatives with bromophenyl compounds under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the benzodioxole and bromophenyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or bromophenyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or neuroprotective agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mécanisme D'action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
[2-(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: Shares the benzodioxole moiety but differs in the presence of a pyrrolidine ring instead of a bromophenyl group.
1-BENZO[1,3]DIOXOL-5-YL-2-(2-BROMOPHENYL)ETHANONE: Contains similar functional groups but differs in the overall structure and reactivity.
Uniqueness: The uniqueness of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL]AMINE lies in its specific combination of the benzodioxole and bromophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-bromophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-3-1-2-13(8-14)10-18-7-6-12-4-5-15-16(9-12)20-11-19-15/h1-5,8-9,18H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXVVVPGODJCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4832513.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4832515.png)
![O-ethyl S-[4-(3-iodo-4,5-dimethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] thiocarbonate](/img/structure/B4832516.png)
![3-(cyclohexylmethyl)-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4832524.png)
![(4-Benzylpiperidin-1-yl)[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B4832545.png)


![2-methyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-propanol hydrochloride](/img/structure/B4832558.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4832568.png)
![1-[1-(4-Chlorophenyl)propyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B4832575.png)
![3-Methyl-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}butanamide](/img/structure/B4832582.png)
![N-(3-chloro-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phenyl)acetamide](/img/structure/B4832588.png)

![5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE](/img/structure/B4832606.png)
